Bienvenue dans la boutique en ligne BenchChem!

Oleoylalanyl-alanyl-prolyl-valine amide

Human neutrophil elastase inhibition Oleoyl peptide SAR Serine protease inhibitor

Oleoylalanyl-alanyl-prolyl-valine amide (Ol-Ala-Ala-Pro-Val-NH₂, CAS 121258-38-6, molecular formula C₃₄H₆₁N₅O₅, MW 619.9 g/mol) is a synthetic lipopeptide composed of the tetrapeptide sequence Ala-Ala-Pro-Val (AAPV) N-acylated with an oleoyl fatty acid chain and C-terminally derivatized as a primary amide. This compound belongs to a class of bifunctional oleoyl peptide conjugates that act both as inhibitors of human neutrophil elastase (HNE) and as protective agents for insoluble elastin fibers, with the amide C-terminal modification conferring a distinctive mechanistic decoupling of these two functions.

Molecular Formula C34H61N5O5
Molecular Weight 619.9 g/mol
CAS No. 121258-38-6
Cat. No. B053277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoylalanyl-alanyl-prolyl-valine amide
CAS121258-38-6
SynonymsOl-Ala-Ala-Pro-Val-NH2
oleoylalanyl-alanyl-prolyl-valinamide
oleoylalanyl-alanyl-prolyl-valine amide
Molecular FormulaC34H61N5O5
Molecular Weight619.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C34H61N5O5/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-29(40)37-33(43)30(25(2)3)38-32(42)28-22-21-24-39(28)34(44)27(5)36-31(41)26(4)35/h13-14,25-28,30H,6-12,15-24,35H2,1-5H3,(H,36,41)(H,38,42)(H,37,40,43)/b14-13-/t26-,27-,28-,30-/m0/s1
InChIKeyJPYFZHKSMACEQL-CBEAGQJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoylalanyl-alanyl-prolyl-valine amide (CAS 121258-38-6): A Lipopeptide Elastase Modulator with Decoupled Elastin-Protecting Function


Oleoylalanyl-alanyl-prolyl-valine amide (Ol-Ala-Ala-Pro-Val-NH₂, CAS 121258-38-6, molecular formula C₃₄H₆₁N₅O₅, MW 619.9 g/mol) is a synthetic lipopeptide composed of the tetrapeptide sequence Ala-Ala-Pro-Val (AAPV) N-acylated with an oleoyl fatty acid chain and C-terminally derivatized as a primary amide [1][2]. This compound belongs to a class of bifunctional oleoyl peptide conjugates that act both as inhibitors of human neutrophil elastase (HNE) and as protective agents for insoluble elastin fibers, with the amide C-terminal modification conferring a distinctive mechanistic decoupling of these two functions [1][3].

Why Oleoylalanyl-alanyl-prolyl-valine amide Cannot Be Interchanged with the Free Acid or Other Oleoyl Peptide Conjugates


The C-terminal functional group of oleoyl-AAPV conjugates dictates a fundamental mechanistic bifurcation: the free acid form (Ol-Ala-Ala-Pro-Val-OH, CAS 92662-82-3) directly interacts with the HNE active site, whereas conversion to the amide (Ol-Ala-Ala-Pro-Val-NH₂) eliminates this direct enzyme interaction while preserving elastin-fiber protection [1][2]. This is not a simple potency shift—it represents a qualitative change in the compound's biological profile, with distinct implications for applications where preserving host neutrophil function (e.g., antimicrobial defense) is desirable alongside elastin protection [1]. Further, the N-propyl amide analog (CAS 121258-39-7) exhibits an intermediate IC₅₀ of 17 μM, confirming that even among amide derivatives, substitution patterns produce non-equivalent pharmacological profiles [1].

Quantitative Differential Evidence for Oleoylalanyl-alanyl-prolyl-valine amide vs. Closest Analogs and In-Class Candidates


HNE Inhibitory Potency: Direct Amide vs. Free Acid vs. N-Propyl Amide Head-to-Head Comparison

In a direct head-to-head comparison using the same assay system, the amide form (Ol-Ala-Ala-Pro-Val-NH₂, target compound) exhibited a 7.3-fold higher IC₅₀ (22 μM) compared to the free acid form (Ol-Ala-Ala-Pro-Val-OH, 3 μM), while the N-propyl amide showed an intermediate value of 17 μM [1]. This demonstrates that C-terminal amidation substantially reduces—but does not abolish—HNE inhibitory potency, and that the primary amide and N-propyl amide are pharmacologically distinct entities [1].

Human neutrophil elastase inhibition Oleoyl peptide SAR Serine protease inhibitor

Mechanistic Decoupling: Selective Loss of HNE Active-Site Interaction with Retention of Elastin-Protecting Function

Derivatization of the COOH terminal to amide forms caused the compound to lose its ability to interact with HNE while keeping its elastin-protecting function [1]. This mechanistic decoupling is unique to the amide derivatives within the oleoyl-AAPV series: the free acid retains both HNE interaction and elastin protection, whereas the amide forms selectively retain only the elastin-protective component [1][2]. This property is not shared by endogenous HNE inhibitors such as alpha-1-antitrypsin or elafin, which lose both functions when their reactive-site loop is modified [2].

Bifunctional lipopeptide Elastin protection Mechanistic selectivity

Elastin Substrate Interference: Class-Level Resilience of Oleoyl-AAPV Conjugates vs. Conventional HNE Inhibitors

The HNE-inhibitory capacity of the free acid (Ol-Ala-Ala-Pro-Val-OH) was reduced only 2-fold when assayed with elastin as substrate compared to a synthetic peptide substrate, whereas other HNE inhibitors of similar potency exhibited substantially larger reductions under the same conditions [1]. This resilience is attributed to the ability of oleoyl-AAPV conjugates to bind directly to elastin fibers, thereby maintaining a high local inhibitor concentration at the substrate surface [1][2]. While this specific quantitative measurement was performed on the free acid, the elastin-binding oleoyl moiety is conserved in the amide form, supporting class-level inference of comparable substrate resilience [2].

Elastin substrate competition Inhibitor potency retention HNE inhibitor comparison

Elastin Fiber Binding and Bifunctional Mechanism: Saturation Binding and Inhibition of Adsorbed Elastase

Oleoyl-(Ala)₂-Pro-Val (free acid form) binds in a saturable fashion to purified insoluble elastin and inhibits both porcine pancreatic and human leukocyte elastases in their elastin-adsorbed form [1]. Stoichiometric quantities of elastase could not desorb ³H-oleoyl-(Ala)₂-Pro-Val pre-bound to insoluble elastin, demonstrating that elastin-bound inhibitor remains functionally competent [1]. The Ki for Oleoyl(Ala)₂ProValine against human leukocyte elastase was determined to be 3.0 × 10⁻⁶ M [1]. The oleoyl fatty acid chain—retained identically in the amide form—is the critical determinant of elastin binding [1][2].

Elastin-lipopeptide binding Bifunctional elastase inhibitor Irreversible elastin protection

Ex Vivo Tissue Protection: Oleoyl-AAPV Conjugates on Rabbit Skin Cryostat Sections

Using cryostat sections of rabbit skin as an ex vivo substrate, the free acid form (Ol-Ala-Ala-Pro-Val-OH) demonstrated an IC₅₀ of 8 μM when preincubated with HNE before tissue application, and an enhanced IC₅₀ of 4 μM when tissue sections were pretreated with the oleoyl peptide before HNE exposure [1]. The lower IC₅₀ observed with tissue pretreatment is consistent with the elastin-binding mechanism: pre-bound inhibitor creates a protective barrier on elastic fibers [1]. This ex vivo protective capacity has not been directly quantified for the amide form, but the conserved oleoyl domain supports class-level inference of tissue-protective potential [1][2].

Ex vivo elastin protection Skin tissue model Topical elastase inhibition

Optimal Research and Industrial Application Scenarios for Oleoylalanyl-alanyl-prolyl-valine amide Based on Quantitative Evidence


Elastin-Protective Topical Cosmetic Formulations Requiring Preservation of Host Neutrophil Function

In anti-aging skincare products targeting elastin fiber degradation, the amide form's mechanistic decoupling—selective retention of elastin protection with reduced HNE inhibition (IC₅₀ = 22 μM vs. 3 μM for free acid) [1]—is functionally advantageous. Preserving HNE activity in the skin maintains neutrophil-mediated antimicrobial surveillance, reducing the theoretical infection risk associated with complete elastase suppression [1][2]. The conserved oleoyl domain enables elastin-fiber targeting and binding, as demonstrated by saturable binding of the oleoyl-AAPV class to insoluble elastin [2].

In Vitro Mechanistic Studies of Elastase-Independent Elastin Protection Pathways

Because the amide form loses direct HNE active-site interaction while retaining elastin-protecting function [1], it serves as a unique tool compound to dissect elastase-dependent vs. elastase-independent mechanisms of elastin protection. Researchers can use the amide (target) alongside the free acid (active-site inhibitor) as a matched pair to isolate the contribution of direct enzyme inhibition from that of elastin-fiber shielding in complex biological models [1][3].

Formulation Development for Respiratory Disease Models Where Partial HNE Activity Must Be Maintained

In COPD and emphysema research, complete HNE inhibition can impair neutrophil-mediated bacterial clearance in the lung [1]. The amide form, with its attenuated HNE inhibition (IC₅₀ = 22 μM vs. 3 μM for free acid) [1] yet preserved elastin-protective capacity, offers a differentiated pharmacological profile for preclinical models requiring balanced protease–antiprotease modulation. The class-level resilience to elastin substrate interference (≤2-fold potency reduction vs. elastin substrate, compared to much larger reductions for conventional inhibitors) [1] further supports its utility in substrate-rich pulmonary environments.

Synthetic Reference Standard for Oleoyl-AAPV Derivative Quality Control and Analytical Method Development

The distinct chromatographic and spectroscopic profile of the primary amide (MW 619.9 g/mol, C₃₄H₆₁N₅O₅) [4], combined with its well-characterized IC₅₀ of 22 μM [1], makes it a defined reference standard for distinguishing between oleoyl-AAPV derivatives in quality control workflows. Its differentiation from the free acid (MW 620.9 g/mol) and N-propyl amide (MW 662 g/mol, IC₅₀ = 17 μM) [1] enables unambiguous identity confirmation in synthetic and formulation batches.

Quote Request

Request a Quote for Oleoylalanyl-alanyl-prolyl-valine amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.